1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
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Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Biological Evaluation
One notable application of this compound involves its role in the stereoselective synthesis of active metabolites for potent inhibitors, such as PI3 kinase inhibitors. For instance, the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179, which is closely related to the compound , demonstrates the compound's importance in developing new therapeutic agents. This synthesis process involves stereospecific hydroboration and stereoselective reduction, highlighting its utility in creating enantiomerically pure substances with significant biological activities (Chen et al., 2010).
Synthesis Techniques and Characterization
The compound's synthesis techniques and characterization also represent a critical area of research. For example, the development of various synthetic methods to create 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases the compound's versatility and the interest in understanding its chemical properties. These methods, including carbonylation reactions and substitution reactions, provide insights into efficient synthesis routes, furthering its applicability in scientific research (Sarantou & Varvounis, 2022).
Anticancer and Antiproliferative Effects
The compound and its derivatives have been evaluated for anticancer and antiproliferative effects, demonstrating significant potential in cancer treatment research. The design, synthesis, and biological evaluation of urea derivatives as new anticancer agents highlight the compound's relevance in medicinal chemistry. These studies have found that certain derivatives exhibit potent inhibitory activities against various cancer cell lines, indicating the compound's potential as a base structure for developing novel anticancer agents (Feng et al., 2020).
Molecular Sensing and Supramolecular Chemistry
The compound's utility extends to molecular sensing and supramolecular chemistry, where its derivatives are explored for conformational and tautomeric control. This research area explores how modifications to the compound can affect its physical and chemical properties, opening new possibilities for its application in molecular sensing based on tautomerism controlled by conformational state (Kwiatkowski et al., 2019).
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-16-6-4-15(5-7-16)22-12-14(9-17(22)23)21-18(24)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYAFKGWBHIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.